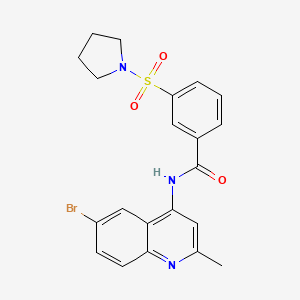

N-(6-bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-(6-Bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a quinoline core substituted with a bromine atom at position 6 and a methyl group at position 2. The benzamide moiety is further modified at the meta-position with a pyrrolidine sulfonyl group.

Properties

IUPAC Name |

N-(6-bromo-2-methylquinolin-4-yl)-3-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3O3S/c1-14-11-20(18-13-16(22)7-8-19(18)23-14)24-21(26)15-5-4-6-17(12-15)29(27,28)25-9-2-3-10-25/h4-8,11-13H,2-3,9-10H2,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMROOMFQYDKBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in modulating receptor functions and exhibiting antibacterial properties. This article reviews various studies that explore its biological activity, including mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with a bromine atom, a pyrrolidine moiety, and a sulfonamide group. Its molecular formula is C16H19BrN2O2S, and it has a molecular weight of 397.31 g/mol. The presence of these functional groups is crucial for its biological interactions.

Research indicates that this compound may interact with the melanocortin-5 receptor (MC5R), which plays a role in various physiological processes, including energy homeostasis and inflammation. Compounds that modulate MC5R activity have implications for treating conditions such as obesity and metabolic disorders .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of similar quinoline derivatives. For instance, pyrrole benzamide derivatives have shown promising results against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that this compound may exhibit comparable or enhanced antibacterial properties.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated several quinoline-based compounds for their antimicrobial properties against common bacterial strains. The results indicated that modifications in the quinoline structure significantly impacted activity, with certain derivatives showing MIC values lower than standard antibiotics like ciprofloxacin .

- Neuroprotective Effects : While not directly studied for neuroprotection, related compounds with similar structures have demonstrated neuroprotective effects by inhibiting c-Abl kinase activity, which is involved in neurodegenerative diseases . This opens avenues for exploring this compound in neurological contexts.

- Cytotoxicity Assessments : Preliminary cytotoxicity assays are essential for determining the therapeutic window of the compound. Compounds with similar structures have shown low cytotoxicity while maintaining potent biological activity, suggesting that this compound may also possess a favorable safety profile .

Comparative Biological Activity Table

| Compound Name | Structure | MIC (μg/mL) | Biological Activity |

|---|---|---|---|

| This compound | Structure | TBD | Modulates MC5R; Potential antibacterial |

| Pyrrole Benzamide Derivative | Structure | 3.12 | Antibacterial against S. aureus |

| 4-Methyl-3-(pyridin-2-ylamino)benzamide | Structure | TBD | Neuroprotective via c-Abl inhibition |

Scientific Research Applications

N-(6-bromo-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential applications in various therapeutic areas. This article explores its scientific research applications, focusing on its biological activity, mechanisms of action, and potential therapeutic uses.

Anticancer Properties

Research indicates that compounds with quinoline and sulfonamide structures exhibit promising anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of specific signaling pathways, including the caspase cascade and mitochondrial pathways .

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. This compound has been tested against several bacterial strains, demonstrating notable activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of bacterial protein synthesis, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The sulfonamide group present in the compound is associated with anti-inflammatory effects. Preliminary studies suggest that this compound can reduce inflammation markers in vitro and in vivo, indicating its potential use in treating inflammatory diseases such as arthritis .

Case Study 1: Anticancer Activity

In a study published in Cancer Letters, researchers evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be a lead candidate for developing new breast cancer therapies .

Case Study 2: Antimicrobial Testing

A separate study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative treatment for resistant infections .

Comparison with Similar Compounds

Key Structural Differences:

- Target compound: Quinoline core with bromo/methyl groups; pyrrolidine sulfonyl substituent.

- analogs: Phenyl core with alkoxy chains; hydroxy-phenylpropan-2-yl amino linkages.

Heterocyclic-Containing Benzamides ()

Example 53 from , 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide , incorporates a pyrazolo-pyrimidine-chromen heterocyclic system. Unlike the target compound’s quinoline core, this structure includes fluorine atoms, which enhance electronegativity and metabolic stability. The benzamide group in Example 53 is substituted with fluoro and isopropyl groups, contrasting with the target’s pyrrolidine sulfonyl moiety.

Functional Group Impact:

Data Table: Structural and Physicochemical Comparison

Research Findings and Hypotheses

- Lipophilicity vs. Polarity : The hexyloxy group in compound 12 likely increases lipophilicity compared to the target’s pyrrolidine sulfonyl group, which may favor aqueous solubility.

- Heterocyclic Cores: Quinoline (target) vs. chromen (Example 53): Quinoline’s planar structure may enhance intercalation with DNA or proteins, whereas chromen’s conjugated system could improve UV absorption.

- Bioactivity : Fluorine in Example 53 correlates with higher metabolic stability, while bromine in the target compound might enhance halogen bonding in target interactions.

Q & A

Q. How can researchers address off-target effects in phenotypic screens?

- Strategies :

- Counter-Screening : Test against panels of related targets (e.g., kinase inhibitors for ATP-binding site promiscuity) .

- Proteome Profiling : Use affinity-based proteomics (e.g., pull-down/MS) to identify unintended interactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.